4-(ジフルオロメトキシ)桂皮酸

概要

説明

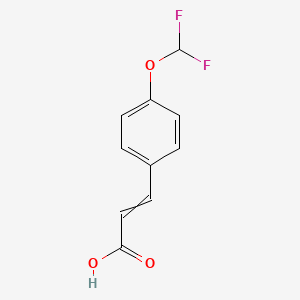

4-(Difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H8F2O3. It is a derivative of cinnamic acid, where the hydrogen atoms on the methoxy group are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

科学的研究の応用

4-(Difluoromethoxy)cinnamic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals

作用機序

Target of Action

The primary target of 4-(Difluoromethoxy)cinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly involved in the epithelial-mesenchymal transformation (EMT) process, which is a key factor in fibrosis .

Mode of Action

4-(Difluoromethoxy)cinnamic acid interacts with its target, TGF-β1, by inhibiting the EMT process. This process involves the transformation of epithelial cells into mesenchymal cells, leading to excessive extracellular matrix deposition, a key characteristic of fibrosis . The compound achieves this by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen I, and increasing the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are proteins involved in the signal transduction of TGF-β1 .

Biochemical Pathways

The TGF-β1/Smad pathway is the main biochemical pathway affected by 4-(Difluoromethoxy)cinnamic acid. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Result of Action

The action of 4-(Difluoromethoxy)cinnamic acid results in the attenuation of TGF-β1-induced EMT in cells and the reduction of fibrosis. In the context of pulmonary fibrosis, for example, the compound has been shown to improve lung function, reduce lung inflammation and fibrosis, decrease collagen deposition, and reduce the expression of E-cadherin .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)cinnamic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxycinnamic acid.

Difluoromethylation: The hydroxyl group is replaced with a difluoromethoxy group using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl ether) in the presence of a base like potassium carbonate.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 4-(Difluoromethoxy)cinnamic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using large-scale reactors to carry out the difluoromethylation reaction.

Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

Purification: Employing industrial purification techniques such as distillation and crystallization to obtain high-purity product.

化学反応の分析

Types of Reactions

4-(Difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of difluoromethoxybenzoic acid.

Reduction: Formation of difluoromethoxybenzyl alcohol.

Substitution: Formation of various substituted cinnamic acid derivatives.

類似化合物との比較

Similar Compounds

Cinnamic Acid: The parent compound, known for its antimicrobial and antioxidant properties.

4-Methoxycinnamic Acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

4-Fluorocinnamic Acid: Contains a single fluorine atom instead of a difluoromethoxy group

Uniqueness

4-(Difluoromethoxy)cinnamic acid is unique due to the presence of the difluoromethoxy group, which enhances its lipophilicity and stability compared to other cinnamic acid derivatives. This modification can lead to improved biological activity and better pharmacokinetic properties .

生物活性

4-(Difluoromethoxy)cinnamic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, antioxidant, and antimicrobial effects, as well as its implications in drug discovery.

Chemical Structure and Properties

4-(Difluoromethoxy)cinnamic acid is characterized by the presence of a difluoromethoxy group attached to the cinnamic acid backbone. This unique substitution is believed to enhance the compound's lipophilicity and stability, potentially influencing its biological activity compared to other cinnamic acid derivatives.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cinnamic Acid | C₉H₈O₂ | Lacks fluorine substituents; basic structure |

| 3-(Difluoromethoxy)benzoic Acid | C₉H₈F₂O₃ | Contains a benzoic acid structure |

| 2,4-Dichloro-3-(difluoromethoxy)cinnamic Acid | C₁₀H₆Cl₂F₂O₃ | Contains chlorine substituents; altered reactivity |

Antioxidant Properties

The antioxidant activity of 4-(difluoromethoxy)cinnamic acid has been suggested based on studies of related cinnamic acid derivatives. These compounds are known for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The presence of fluorine atoms could enhance these antioxidant properties by stabilizing radical intermediates.

Antimicrobial Activity

Cinnamic acid derivatives have been explored for their antimicrobial properties against various pathogens. Although specific data on 4-(difluoromethoxy)cinnamic acid is sparse, its structural similarities to other effective antimicrobial agents suggest it may possess comparable activity. Further in vitro studies are necessary to evaluate its efficacy against bacterial and fungal strains.

The precise mechanism of action for 4-(difluoromethoxy)cinnamic acid remains largely uncharacterized. However, it is anticipated that it may involve modulation of key signaling pathways associated with inflammation and oxidative stress response. Understanding these mechanisms is crucial for developing therapeutic applications.

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro studies have indicated that compounds with similar structures can modulate inflammatory cytokines and exhibit cytoprotective effects against oxidative damage. Future research should focus on confirming these effects specifically for 4-(difluoromethoxy)cinnamic acid.

- Animal Models : In vivo studies are essential to assess the compound's biological activities comprehensively. Research involving animal models could elucidate its pharmacokinetics and therapeutic potential in treating inflammatory diseases or oxidative stress-related conditions.

- Comparative Analysis : A comparative analysis with other cinnamic acid derivatives has shown that structural modifications can significantly influence biological activity. For instance, derivatives with additional functional groups often exhibit enhanced potency against specific targets.

特性

IUPAC Name |

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLKYWTYLFJOGX-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。